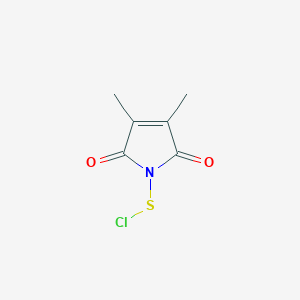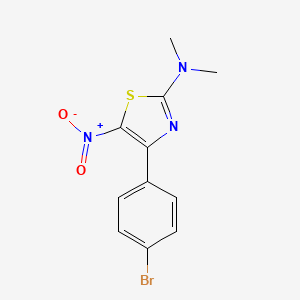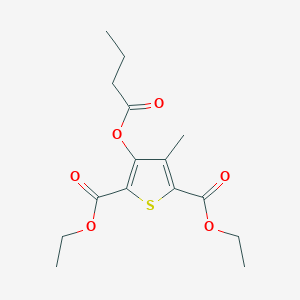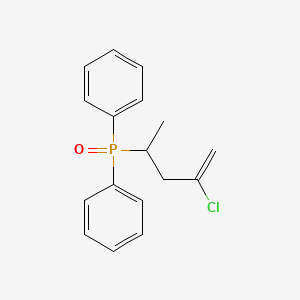
(4-Chloropent-4-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloropent-4-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorinated pentenyl group, a diphenyl group, and a lambda5-phosphane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloropent-4-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with a chlorinated pentenyl precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(4-Chloropent-4-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorinated pentenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include phosphine oxides, hydroxylated derivatives, and substituted phosphane compounds.
科学的研究の応用
(4-Chloropent-4-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Chloropent-4-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
- (Oxan-4-yl)(oxo)diphenyl-lambda~5~-phosphane
- (4-Methoxypent-4-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane
Uniqueness
(4-Chloropent-4-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane is unique due to its chlorinated pentenyl group, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
89358-48-5 |
|---|---|
分子式 |
C17H18ClOP |
分子量 |
304.7 g/mol |
IUPAC名 |
[4-chloropent-4-en-2-yl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C17H18ClOP/c1-14(18)13-15(2)20(19,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15H,1,13H2,2H3 |
InChIキー |
LMLHBRNOMPATKR-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=C)Cl)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Cyclopent-2-en-1-yl)-2-ethenylcyclopropyl]ethan-1-one](/img/structure/B14392961.png)
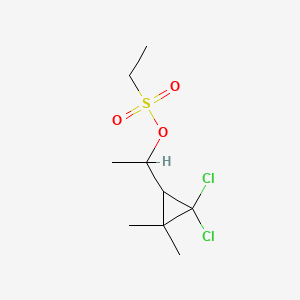
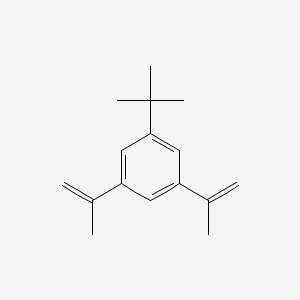

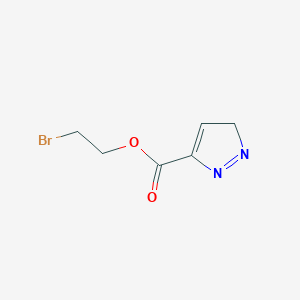
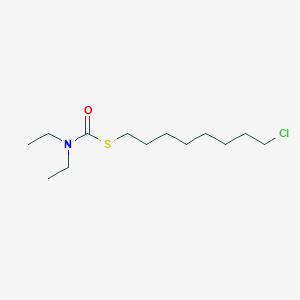



![2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]propyl}-1H-imidazole](/img/structure/B14393013.png)
